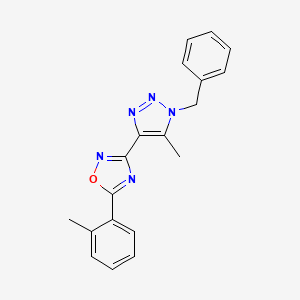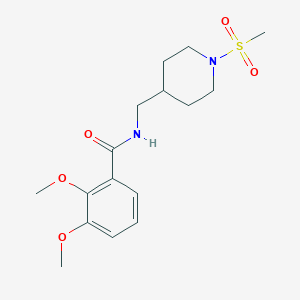
N-(tert-butoxycarbonyl)-N1-(4-ethoxyphenyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Environmental Fate and Biodegradation
A significant area of application for compounds similar to N-(tert-butoxycarbonyl)-N1-(4-ethoxyphenyl)glycinamide involves understanding their environmental fate, particularly how they degrade in soil and groundwater. For instance, studies on ethyl tert-butyl ether (ETBE) biodegradation highlight the microbial pathways that break down similar ether compounds in environmental settings. These insights are crucial for mitigating pollution and facilitating the bioremediation of contaminated sites (Thornton et al., 2020).
Health Implications and Toxicology
The health implications of chemicals within the same class as this compound, particularly their toxicity and potential carcinogenic effects, are another critical area of research. The identification and quantification of toxic effects on human health due to exposure to synthetic phenolic antioxidants (SPAs) like butylated hydroxytoluene (BHT) and their transformation products have been explored. These studies are instrumental in assessing risk and establishing safety guidelines for exposure to such compounds (Liu & Mabury, 2020).
Biochemical Roles and Therapeutic Potential
Research into the biochemical roles of related compounds sheds light on their potential therapeutic applications. For example, the glyoxalase system, involved in detoxifying reactive carbonyl species like methylglyoxal, highlights the intricate balance within cellular metabolism and its implications for diseases such as diabetes and cancer. Exploring these pathways offers avenues for developing novel therapeutic strategies to modulate these systems for disease treatment and prevention (Mey & Haus, 2018).
Plant and Agricultural Science
The roles of certain compounds in improving plant abiotic stress resistance, such as through the accumulation of organic osmolytes, also underline the broader applicability of this chemical class in agricultural science. These studies contribute to the development of strategies to enhance crop resilience to environmental stressors, ensuring food security in the face of climate change (Ashraf & Foolad, 2007).
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-[2-(4-ethoxyanilino)-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-5-20-12-8-6-11(7-9-12)17-13(18)10-16-14(19)21-15(2,3)4/h6-9H,5,10H2,1-4H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOYSHHIDBUQPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2616467.png)
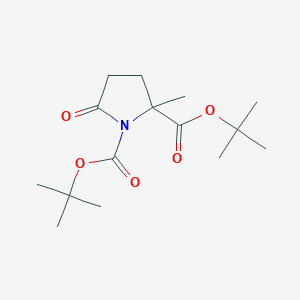
![7-({5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furyl}carbonyl)-2-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidin-9(1H)-one](/img/structure/B2616472.png)
![(1,3-dimethyl-1H-pyrazol-5-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2616473.png)
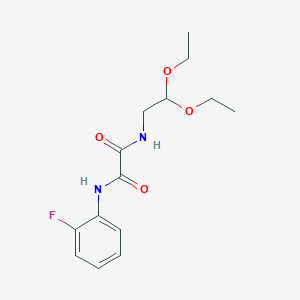
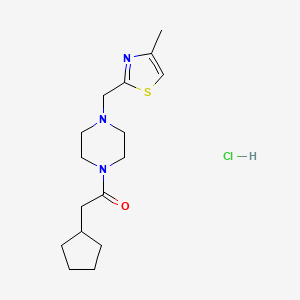


![2-{4-[1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}pyrimidine](/img/structure/B2616482.png)
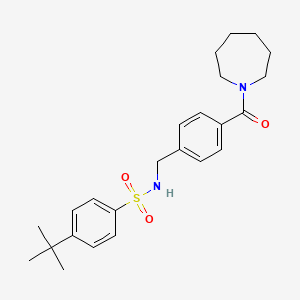
![5-((4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2616484.png)
